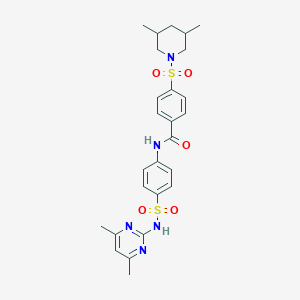
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H31N5O5S2 and its molecular weight is 557.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide , with the CAS number 474621-87-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on diverse sources, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₄₂H₅₀N₄O₈S₂
- Molecular Weight : 802.9984
- SMILES Notation : COc1cc(ccc1NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C)c1ccc(c(c1)OC)NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and cell proliferation through several mechanisms:
- Folate Biosynthesis Inhibition : Similar to other sulfonamides, this compound competes with para-aminobenzoic acid (PABA), inhibiting the synthesis of folate necessary for bacterial growth. This leads to a bactericidal effect against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : The compound has been shown to inhibit critical enzymes involved in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. This action contributes to its antibacterial properties .
- Anticancer Activity : Preliminary studies indicate that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves the disruption of cellular processes that lead to apoptosis in cancer cells .
Antibacterial Efficacy
A study evaluating novel sulfonamide derivatives found that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 μM against various bacterial strains, demonstrating significant bactericidal activity .
| Pathogen | MIC (μM) | MBC (μM) |
|---|---|---|
| MRSA | 3.91 | 7.83 |
| Escherichia coli | 5.12 | 10.24 |
| Klebsiella pneumoniae | 4.50 | 9.00 |
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines with IC₅₀ values ranging from 7.5 to 11.1 μM . The following table summarizes the cytotoxic effects against selected cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HepG2 | 10.0 |
| MCF7 | 8.5 |
| A549 | 11.0 |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound and its derivatives:
- Study on MRSA : A derivative was shown to prevent biofilm formation in MRSA, indicating its potential as a treatment option for resistant infections .
- Cytotoxicity Evaluation : Research demonstrated that certain derivatives exhibited lower cytotoxicity towards human liver cells (HepG2), suggesting a favorable therapeutic index for further development .
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S2/c1-17-13-18(2)16-31(15-17)38(35,36)24-9-5-21(6-10-24)25(32)29-22-7-11-23(12-8-22)37(33,34)30-26-27-19(3)14-20(4)28-26/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWORKCSMBNZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














